Hydroxymethyl Tolperisone Hydrochloride
CAS No.: 352233-14-8
Cat. No.: VC0119137
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 352233-14-8 |
---|---|
Molecular Formula | C16H24ClNO2 |
Molecular Weight | 297.82 g/mol |
IUPAC Name | 1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
Standard InChI | InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H |
Standard InChI Key | YIUNODKPGACPCZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl |
Canonical SMILES | CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |
Introduction
Chemical Structure and Properties
Hydroxymethyl Tolperisone Hydrochloride, formally named 1-[4-(hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl)-1-propanone monohydrochloride, is a derivative of tolperisone with an additional hydroxymethyl group on the phenyl ring . This structural modification results in distinct physicochemical properties that influence its pharmacokinetic profile and metabolic fate.
Basic Chemical Identifiers
The compound has distinct chemical identifiers that distinguish it from the parent compound tolperisone:
Property | Value |
---|---|
Molecular Formula | C16H24ClNO2 |
Molecular Weight | 297.82 g/mol |
CAS Number | 352233-14-8 |
Synonyms | 4-hydroxy-1-(4-methylphenyl)-2-(piperidin-1-ylmethyl)butan-1-one hydrochloride; 4-Hydroxy-2-(piperidin-1-ylmethyl)-1-(p-tolyl)butan-1-one hydrochloride |
Parent Compound | Tolperisone (CID 5511) |
Physicochemical Properties
Hydroxymethyl Tolperisone Hydrochloride exhibits specific properties that influence its pharmaceutical applications and biological behavior:
The compound's solubility profile is particularly relevant for pharmaceutical formulations. As noted in laboratory procedures: "Hydroxymethyl tolperisone (hydrochloride) is slightly soluble in aqueous solutions. To enhance aqueous solubility, dilute the organic solvent solution into aqueous buffers or isotonic saline" .
Metabolic Pathways and Formation
Hydroxymethyl Tolperisone Hydrochloride is primarily formed as a metabolite of tolperisone through specific enzymatic pathways in the liver. Understanding these pathways is essential for comprehending the pharmacokinetics and potential drug interactions of tolperisone.
Enzymatic Metabolism
The formation of hydroxymethyl tolperisone from the parent compound tolperisone involves specific cytochrome P450 (CYP) isoforms:
Research has established that "tolperisone undergoes P450-dependent and P450-independent microsomal biotransformations to the same extent" . This dual pathway metabolism is significant in predicting drug interactions and variability in patient response.
Biotransformation Mechanisms
Liquid chromatography-mass spectrometry measurements have revealed methyl-hydroxylation as the main metabolic route in human liver microsomes (HLM), producing the metabolite at m/z 261 (M1) . This process represents a critical step in the biotransformation of tolperisone to hydroxymethyl tolperisone.
Dalmadi et al. demonstrated that "tolperisone competitively inhibited dextromethorphan O-demethylation and bufuralol hydroxylation (Ki = 17 and 30 μM, respectively)" , indicating potential drug interactions with medications metabolized by the same CYP enzymes.
Analytical Methods for Detection and Quantification
Accurate detection and quantification of Hydroxymethyl Tolperisone Hydrochloride are essential for pharmacokinetic studies, quality control, and research applications. Several analytical methods have been developed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with various detection methods has been employed for the analysis of tolperisone and its metabolites, including hydroxymethyl tolperisone:
Spectrophotometric Methods
UV spectrophotometry provides a simple and rapid method for quantification of tolperisone and potentially its metabolites in pharmaceutical formulations:
"A rapid, specific and sensitive UV spectrophotometric method was developed for the determination of Tolperisone hydrochloride in bulk and tablet dosage form. The absorbance was measured at 260 nm using purified water as a solvent and the calibration curve was found to be linear in the concentration range of 3 – 18 µg/ml" .
While this method was developed for the parent compound, it could be adapted for hydroxymethyl tolperisone with appropriate validation.
Pharmacological Significance
As a metabolite of tolperisone, Hydroxymethyl Tolperisone Hydrochloride inherits some properties from its parent compound but may also exhibit unique pharmacological characteristics. Understanding these properties is crucial for comprehensive pharmacokinetic and pharmacodynamic studies.
Pharmacokinetic Profile
The pharmacokinetics of the parent compound tolperisone provide context for understanding the potential behavior of hydroxymethyl tolperisone:
Pharmaceutical Applications and Research Findings
Clinical Applications of the Parent Compound
Tolperisone hydrochloride is prescribed for:
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Muscle spasms
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Post-stroke spasticity
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Pathologically increased tone of the skeletal muscle caused by neurological diseases
The recommended dosage for adults is "50-150 mg tid" , and it should be taken with food to increase bioavailability.
Research on Neurological Effects
Recent research has demonstrated promising effects of tolperisone in neuropathic pain models:
"Acute oral tolperisone restores both the decreased paw pressure threshold and the elevated glutamate level in cerebrospinal fluid in neuropathic rats" .
The study further elaborated that "tolperisone acts as a relatively selective sodium channel inhibitor that is capable of reducing glutamate release and normalizing the increased excitatory transmission in neuropathy induced by pSNL" . This mechanism might also apply to hydroxymethyl tolperisone, though specific studies are needed to confirm this hypothesis.
Combination Therapies
Recent patent literature has explored combinations of tolperisone with other therapeutic agents:
"According to one embodiment, the composition comprises tolperisone hydrochloride in an amount of 150 mg and nimesulide in an amount of 100 mg" . These combination approaches suggest potential directions for future research involving hydroxymethyl tolperisone.
Synthetic Methods and Production
Understanding the synthetic pathways and production methods for tolperisone provides insights into the potential approaches for synthesizing and isolating hydroxymethyl tolperisone.
Industrial Synthesis of Tolperisone
The industrial synthesis of tolperisone has been described in patent literature:
"In a 3-L-three neck flask with a reflux condenser, a calcium chloride drying tower, and under an argon flow, 200 ml of 1,3-dioxolane and 146.2 ml of 4-methylpropiophenone are subjected to agitation and then there is added through a funnel 100 g piperidine hydrochloride and 4.0 ml of 33% aqueous hydrochloric acid" .
This method leads to the formation of tolperisone hydrochloride with high purity (97.8% with impurities less than 1%) . Similar approaches could be modified for the direct synthesis of hydroxymethyl tolperisone.
Purification and Quality Control
Quality control methods for tolperisone production ensure the purity of the final product:
HPLC analysis is commonly employed for determining the content of tolperisone and its impurities, which would include hydroxymethyl tolperisone: "the determination of the content of tolperisone and the impurities mentioned above takes place by means of measurements against external standards on a HPLC system with UV detection" .
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